molecular formula C19H22N2O6 B15017187 2-(4-methoxyphenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(4-methoxyphenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15017187
M. Wt: 374.4 g/mol
InChI Key: KGVHSZYANKKJDN-RGVLZGJSSA-N
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Description

2-(4-methoxyphenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxyphenoxy and trimethoxyphenyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-(4-methoxyphenoxy)acetohydrazide with 2,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(4-methoxyphenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)acetohydrazide
  • 2-(4-methoxyphenoxy)propionic acid
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

2-(4-methoxyphenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide stands out due to its combination of methoxyphenoxy and trimethoxyphenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H22N2O6/c1-23-14-5-7-15(8-6-14)27-12-19(22)21-20-11-13-9-17(25-3)18(26-4)10-16(13)24-2/h5-11H,12H2,1-4H3,(H,21,22)/b20-11+

InChI Key

KGVHSZYANKKJDN-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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